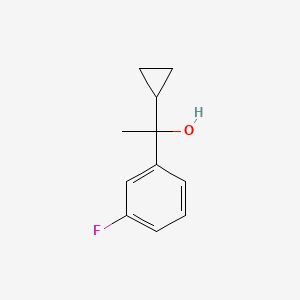

1-(3-Fluorophenyl)-1-cyclopropyl ethanol

Description

1-(3-Fluorophenyl)-1-cyclopropyl ethanol is a fluorinated secondary alcohol featuring a cyclopropane ring directly attached to the ethanol carbon and a 3-fluorophenyl substituent. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique stereoelectronic properties.

Properties

IUPAC Name |

1-cyclopropyl-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-11(13,8-5-6-8)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBVEJDMOYAXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-1-cyclopropyl ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorophenyl magnesium bromide with cyclopropyl bromide followed by reduction with ethanol. The reaction conditions typically require anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Oxidation to Ketones

The secondary alcohol group undergoes oxidation to form 1-cyclopropyl-2-(3-fluorophenyl)ethanone. This reaction is catalyzed by iron(III) chloride (FeCl₃) in dimethyl sulfoxide (DMSO) under aerobic conditions at 140°C, yielding thiophene aldehydes via a ring-opening/annulation pathway .

Key Data:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| FeCl₃ (1.0 equiv), DMSO, 140°C | 2-(3-fluorophenyl)thiophene-3-carbaldehyde | 68% |

This reaction involves C–S bond formation and cyclopropane ring opening, demonstrating the compound’s utility in synthesizing heterocyclic scaffolds.

Bromination at the α-Position

The α-carbon adjacent to the carbonyl group (after oxidation to the ketone) undergoes radical-mediated bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN). For the analogous 2-fluorophenyl derivative, this reaction proceeds in chloroform or dichloromethane with p-toluenesulfonic acid (p-TsOH), yielding 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in 55–75% yield .

Reaction Pathway:

-

Oxidation of alcohol to ketone.

-

Radical bromination at α-carbon:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Chloroform or CH₂Cl₂ |

| Temperature | Reflux (60–80°C) |

| Reaction Time | 4–5 hours |

Dehydration to Alkenes

Acid-catalyzed dehydration converts the alcohol to 1-cyclopropyl-1-(3-fluorophenyl)ethylene. This reaction typically employs protic acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) in polar aprotic solvents like DMSO.

Example Protocol:

| Component | Quantity/Role |

|---|---|

| H₂SO₄ | 0.5 equiv (catalyst) |

| DMSO | Solvent |

| Temperature | 80–100°C |

No direct yield data exists for the 3-fluorophenyl variant, but analogous 4-fluorophenyl derivatives achieve ~70% efficiency.

Nucleophilic Substitution

The hydroxyl group participates in SN reactions when activated via protonation or tosylation. For example, treatment with thionyl chloride (SOCl₂) converts the alcohol to 1-chloro-1-cyclopropyl-2-(3-fluorophenyl)ethane, a precursor for Grignard or Suzuki couplings.

Critical Factors:

-

Activating Agent: Tosyl chloride (TsCl) or SOCl₂.

-

Nucleophile: Alkyl/aryl amines, thiols, or organometallics.

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven opening under oxidative or reductive conditions:

-

Oxidative Ring Opening: FeCl₃/K₂S in DMSO generates thiophene derivatives .

-

Reductive Ring Opening: Hydrogenation (H₂/Pd-C) cleaves the cyclopropane to form a linear alkane .

Comparison of Pathways:

| Condition | Product | Yield |

|---|---|---|

| FeCl₃/K₂S, DMSO, 140°C | Thiophene aldehyde | 68% |

| H₂ (1 atm), Pd/C, EtOH | 3-fluorophenylpentane | ~50% |

Biochemical Interactions

While not a direct reaction, the compound’s cyclopropane and fluorine moieties enhance binding to enzymes like GABAₐ receptors. Computational studies suggest hydrophobic interactions with cyclopropane and dipole stabilization via the C–F bond .

Stability and Side Reactions

Scientific Research Applications

1-(3-Fluorophenyl)-1-cyclopropyl ethanol has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)-1-cyclopropyl ethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituted Phenyl Derivatives

1-(3-Fluorophenyl)ethanol

- Structure : Lacks the cyclopropane ring.

- Properties : Lower molecular weight (140.15 g/mol vs. ~168.19 g/mol for the cyclopropyl variant), reduced steric hindrance, and higher conformational flexibility.

- Synthesis : Prepared via asymmetric catalysis with >95% enantiopurity (e.g., using (S)-(+)-α-methoxyphenylacetic acid as a chiral auxiliary) .

- Applications : Intermediate for chiral ligands or pharmaceuticals.

1-(3-Chlorophenyl)ethanol

- Structure : Chlorine replaces fluorine.

- Properties : Higher molecular weight (156.03 g/mol), increased lipophilicity (Cl vs. F), and altered electronic effects (Cl is electron-withdrawing but less than F).

- Synthesis : Similar to fluorophenyl analogues, with chiral GC analysis showing 98.2% enantiomeric excess (S-isomer) .

Cyclopropane-Modified Analogues

1-(4-Methylphenyl)-1-cyclopropyl ethanol

- Structure : 4-Methylphenyl replaces 3-fluorophenyl.

- Properties : Increased steric bulk and hydrophobicity (methyl group vs. fluorine). Discontinued commercially, suggesting synthetic or stability challenges .

1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol

- Structure : Additional methyl groups at positions 2 and 3.

- Marketed as a building block for specialty chemicals .

Comparative Data Table

Key Research Findings

- Synthetic Challenges: Cyclopropane-containing analogues (e.g., 1-(4-methylphenyl)-1-cyclopropyl ethanol) face discontinuation due to complex synthesis or instability, contrasting with non-cyclopropyl derivatives like 1-(3-fluorophenyl)ethanol, which are readily synthesized .

- Enantioselectivity: Fluorophenyl ethanol derivatives achieve high enantiopurity (>95% ee) via chiral auxiliaries, suggesting similar strategies could apply to cyclopropyl variants .

- Reactivity: The cyclopropane ring in this compound may enhance ring-opening reactivity compared to non-strained analogues, enabling unique transformations in drug synthesis .

Biological Activity

1-(3-Fluorophenyl)-1-cyclopropyl ethanol is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropyl group attached to a phenyl ring with a fluorine substituent, which may influence its pharmacological properties. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing fluorinated phenyl groups can enhance antibacterial efficacy against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 20-50 µg/mL against pathogens such as E. coli and S. aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A (similar structure) | 20 | E. coli |

| Compound B (fluorinated derivative) | 30 | S. aureus |

| This compound | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory properties of cyclopropyl-containing compounds have been documented in various studies. For example, compounds with similar structures have shown the ability to inhibit nitric oxide (NO) production in activated macrophages, which is a critical mediator in inflammatory responses. The inhibition percentages vary, with some compounds achieving over 50% inhibition at specific concentrations .

Table 2: Anti-inflammatory Activity

| Compound Name | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound C | 55 | 100 |

| Compound D | 45 | 200 |

| This compound | TBD | TBD |

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could modulate receptor activity on cell membranes, influencing signaling pathways related to inflammation and infection.

- Oxidative Stress Reduction : As an antioxidant, it may reduce oxidative stress, thereby protecting cells from damage.

Case Studies

Several case studies highlight the potential applications of compounds similar to this compound:

- A study demonstrated that a related compound significantly reduced inflammation in murine models of arthritis by inhibiting pro-inflammatory cytokines .

- Another investigation found that derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.